N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a hexylideneamino group attached to a sulfamoylphenylacetamide backbone.
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide involves the inhibition of specific enzymes or receptors in the body. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to the death of bacterial cells . The compound may also interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide can be compared to other sulfonamide derivatives, such as:
N-[4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide: This compound has similar antimicrobial properties but may differ in its solubility and stability.
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: This compound is known for its anti-inflammatory properties and is used in the treatment of inflammatory diseases.
This compound stands out due to its unique combination of antimicrobial and anti-inflammatory properties, making it a promising candidate for further research and development .
Properties
CAS No. |
5448-81-7 |
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Molecular Formula |
C14H21N3O3S |
Molecular Weight |
311.40 g/mol |
IUPAC Name |
N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H21N3O3S/c1-3-4-5-6-11-15-17-21(19,20)14-9-7-13(8-10-14)16-12(2)18/h7-11,17H,3-6H2,1-2H3,(H,16,18)/b15-11- |
InChI Key |
MGIBISKKQOQHTK-PTNGSMBKSA-N |
Isomeric SMILES |
CCCCC/C=N\NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCCCCC=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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